1-Cyclopentyl-1h-indazol-6-amine
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Overview
Description
1-Cyclopentyl-1h-indazol-6-amine is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities, including anti-inflammatory, antimicrobial, anticancer, and antioxidant properties . The unique structure of this compound makes it a promising candidate for various scientific research applications.
Preparation Methods
The synthesis of 1-Cyclopentyl-1h-indazol-6-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-azidobenzaldehydes with amines, followed by a cyclization step to form the indazole ring . Transition metal-catalyzed reactions, such as those involving copper or silver, are often employed to facilitate the formation of the indazole core . Industrial production methods may involve optimizing these reactions for higher yields and purity.
Chemical Reactions Analysis
1-Cyclopentyl-1h-indazol-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to yield reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-Cyclopentyl-1h-indazol-6-amine involves its interaction with specific molecular targets and pathways. For instance, it has been found to inhibit the activity of certain enzymes and proteins involved in cancer cell proliferation and angiogenesis . The compound’s ability to modulate these pathways contributes to its therapeutic potential.
Comparison with Similar Compounds
1-Cyclopentyl-1h-indazol-6-amine can be compared with other indazole derivatives, such as:
6-Bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid: Known for its anticancer and antiangiogenic activities.
3-Amino-1H-indazole-1-carboxamides: Exhibits antiproliferative activity against various cancer cell lines.
6-Substituted aminoindazole derivatives: Designed as indoleamine 2,3-dioxygenase 1 inhibitors with potent anticancer activity.
The uniqueness of this compound lies in its specific structure, which imparts distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C12H15N3 |
---|---|
Molecular Weight |
201.27 g/mol |
IUPAC Name |
1-cyclopentylindazol-6-amine |
InChI |
InChI=1S/C12H15N3/c13-10-6-5-9-8-14-15(12(9)7-10)11-3-1-2-4-11/h5-8,11H,1-4,13H2 |
InChI Key |
YWYWHNOEUQYOCW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)N2C3=C(C=CC(=C3)N)C=N2 |
Origin of Product |
United States |
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